molecular formula C7H5NO4 B024962 Pyridine-2,4-dicarboxylic acid CAS No. 108882-06-0

Pyridine-2,4-dicarboxylic acid

Cat. No.: B024962
CAS No.: 108882-06-0
M. Wt: 167.12 g/mol
InChI Key: MJIVRKPEXXHNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a heterocyclic dicarboxylic acid with two carboxyl groups at the 2- and 4-positions of the pyridine ring. It is a versatile compound with applications in medicinal chemistry, catalysis, and materials science. Its structure enables chelation of metal ions, making it a critical ligand in metalloenzyme inhibition and coordination chemistry . Key properties include:

  • Molecular formula: C₇H₅NO₄
  • pKa values: <0.5 (carboxyl group), 1.27 (pyridinium proton), and 9.78 (second carboxyl group) .
  • Key roles: Broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, including JmjC lysine demethylases (KDMs) , and a precursor for prodrugs targeting fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lutidinic acid can be synthesized through various methods. One common approach involves the reaction of pyridine with carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of lutidine using potassium permanganate in an alkaline medium .

Industrial Production Methods: In industrial settings, lutidinic acid is often produced through the catalytic oxidation of lutidine. This process involves the use of a catalyst such as vanadium pentoxide and is carried out at elevated temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Lutidinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

Pyridine-2,4-dicarboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in relation to collagen metabolism and immunosuppression.

  • Collagen Metabolism : Esters of PDCA have been shown to treat pathologies related to collagen metabolism, indicating its role in promoting skin health and potentially aiding in wound healing processes .
  • Immunosuppressive Properties : PDCA and its derivatives have been explored as immunosuppressants, which could be beneficial in transplant medicine and autoimmune disease management .

Agricultural Applications

Research has demonstrated that PDCA can influence plant growth and development. It acts as a structural analog of 2-oxoglutarate and inhibits 2-oxoglutarate-dependent dioxygenases.

  • Growth Regulation : In studies involving tomato seedlings, PDCA inhibited growth in a dose-dependent manner, affecting root elongation and hydroxyproline content. This suggests potential applications in agricultural practices where growth modulation is desired .
  • Ethylene Production Inhibition : PDCA has been found to suppress ethylene production in flowers, delaying senescence and extending shelf life. This property can be utilized in the floral industry to enhance the longevity of cut flowers like carnations .

Material Science Applications

PDCA is also utilized in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas useful for gas adsorption and storage.

  • MOF Synthesis : Recent studies have highlighted the use of PDCA as a linker in the construction of porous lanthanide MOFs. These materials exhibit unique luminescent properties and have potential applications in gas separation technologies .

Cosmetic Applications

The cosmetic industry has recognized the potential of PDCA derivatives for hair care formulations.

  • Hair Growth Stimulation : Dicarboxylate derivatives of PDCA have been incorporated into hair care products aimed at stimulating hair growth and reducing hair loss, showcasing its role in cosmetic formulations .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
PharmaceuticalsUS Patent No. 4,717,727PDCA esters used for collagen-related pathologies and as immunosuppressants .
AgricultureFrontiers in Chemistry (2018)Inhibition of tomato seedling growth; effects on hydroxyproline levels observed .
Material ScienceACS Publications (2021)Development of lanthanide MOFs using PDCA; implications for gas adsorption .
CosmeticsFrench Patent FR2838336A1Use of PDCA derivatives in formulations promoting hair growth .

Mechanism of Action

The mechanism by which lutidinic acid exerts its effects involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, lutidinic acid derivatives can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers of Pyridinedicarboxylic Acids

Pyridinedicarboxylic acids differ in the positions of carboxyl groups, leading to distinct chemical and biological properties:

Compound Structure Key Features
Pyridine-2,4-dicarboxylic acid (2,4-PDCA) 2,4-dicarboxylate Broad 2OG oxygenase inhibition; used in antifibrotic prodrugs (e.g., HOE-077) .
Pyridine-2,3-dicarboxylic acid (2,3-PDCA) 2,3-dicarboxylate Forms cyclic anhydrides; limited biomedical applications .
Pyridine-2,5-dicarboxylic acid (2,5-PDCA) 2,5-dicarboxylate Produced from lignin via microbial engineering; lower biological activity .
Pyridine-2,6-dicarboxylic acid (Dipicolinic acid, 2,6-PDCA) 2,6-dicarboxylate Chelates Ca²⁺ in bacterial spores; no significant enzyme inhibition .
Pyridine-3,4-dicarboxylic acid (3,4-PDCA) 3,4-dicarboxylate Forms anhydrides; rare in biological systems .

Acid-Base Properties and Reactivity

The pKa values of 2,4-PDCA distinguish it from analogues:

  • 2,4-PDCA : pKa1 <0.5, pKa2 = 1.27, pKa3 = 9.78 .
  • 2,6-PDCA : pKa1 = 2.3, pKa2 = 5.6 .
  • Quinolinic acid (Pyridine-2,3-dicarboxylic acid): pKa1 = 1.9, pKa2 = 5.9 .

The lower pKa of 2,4-PDCA enhances its ability to chelate metal ions (e.g., Mn²⁺, Zn²⁺) in enzyme active sites, as seen in its inhibition of metallo-β-lactamases and LigI (Ki = 75 μM) .

Enzyme Inhibition

  • 2,4-PDCA : Broad inhibitor of JmjC KDMs (e.g., KDM4/5) via Fe²⁺ chelation . Derivatives with 3-substituents show selectivity for KDM4 .
  • Isonicotinic acid : Antitubercular agent; unrelated mechanism .

Therapeutic Potential

  • 2,4-PDCA prodrugs : HOE-077 inhibits hepatic collagen synthesis by targeting stellate cells .
  • 2,4-PDCA diethyl ester : Stabilizes HIF-1α in hair follicle cells, improving hair density .
  • 2,5-PDCA: Limited therapeutic use due to lower potency .

Chemical Reactivity

  • Coordination chemistry : 2,4-PDCA forms stable complexes with Cu²⁺ and Zn²⁺, enabling applications in catalysis and materials .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of pyridine-2,4-dicarboxylic acid relevant to experimental design?

  • pKa values and speciation : this compound undergoes sequential deprotonation with pKa values of <0.5 (first carboxyl group), 1.27 (pyridinium ion), and 9.78 (second carboxyl group). These values dictate its ionic state under varying pH conditions, influencing solubility, reactivity, and coordination behavior in aqueous solutions .
  • Structural forms : At low pH, it exists as a zwitterionic species (PyH⁺), transitioning to mono- and dianionic forms (PyCOO⁻ and PyCOO²⁻) at higher pH. This pH-dependent speciation is critical for designing ligand-metal complexes or buffer systems .

Q. What synthetic routes are available for this compound, and how can yields be optimized?

  • Oxidation of substituted pyridines : Common methods include the oxidation of 2,4-dimethylpyridine or 4-ethyl-2-methylpyridine using strong oxidants (e.g., KMnO₄ or HNO₃). Reported yields are ~50%, with optimization achievable via controlled temperature (80–100°C) and stoichiometric excess of oxidizing agents .
  • Alternative pathways : Electrochemical oxidation or enzymatic catalysis may offer greener alternatives but require further validation for scalability .

Advanced Research Questions

Q. How does this compound act as an enzyme inhibitor, and what methodologies are used to characterize its inhibitory effects?

  • Mechanistic insights : It competitively inhibits enzymes like LigI (amidohydrolase) with a Kᵢ of 75 ± 2 µM, likely through carboxylate coordination to active-site metal ions (e.g., Mn²⁺ or Fe²⁺). Structural analogs (e.g., 5-substituted derivatives) show enhanced selectivity for targets like JMJD5, a lysyl hydroxylase .
  • Methodologies :

  • Enzyme kinetics : Measure substrate depletion rates via UV-Vis spectroscopy or LC-MS under varying inhibitor concentrations .
  • Crystallography : Co-crystal structures (e.g., with JMJD5) reveal binding modes and hydrogen-bonding interactions critical for inhibitor design .

Q. What role does this compound play in coordination chemistry and metal-organic framework (MOF) synthesis?

  • Ligand versatility : Its two carboxylate groups and pyridyl nitrogen enable diverse coordination modes (e.g., monodentate, chelating, or bridging). For example, cerium(III)-based MOFs exhibit 1D, 2D, or 3D architectures depending on solvent polarity and temperature .
  • Synthetic protocols :

  • Solvent tuning : Use ethanol/water mixtures to stabilize intermediate coordination polymers.
  • pH control : Adjust pH to favor specific carboxylate deprotonation states, influencing metal-ligand stoichiometry .

Q. How can structural contradictions in crystallographic data be resolved when studying this compound complexes?

  • Data refinement tools : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, hydrogen-bonding networks in this compound-serine cocrystals were resolved using SHELX restraints on N–H and O–H distances .
  • Validation metrics : Cross-check residual electron density maps and R factors to confirm the absence of disorder or missed symmetry .

Q. What are the challenges in using this compound as a ligand for transition-metal nanoparticles?

  • Stability issues : Its cytotoxic nature and sensitivity to redox conditions may destabilize nanoparticle surfaces. Pre-functionalization with stabilizing agents (e.g., polyethylene glycol) can mitigate aggregation .
  • Characterization techniques :

  • TEM/EDS : Confirm nanoparticle size and elemental composition.
  • FTIR/XPS : Validate ligand coordination through shifts in carboxylate stretching frequencies (~1600–1700 cm⁻¹) .

Properties

IUPAC Name

pyridine-2,4-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIVRKPEXXHNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060104
Record name 2,4-Pyridinedicarboxylic acid
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Molecular Weight

167.12 g/mol
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CAS No.

499-80-9
Record name 2,4-Pyridinedicarboxylic acid
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Record name 2,4-PYRIDINEDICARBOXYLIC ACID
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Record name 2,4-Pyridinedicarboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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